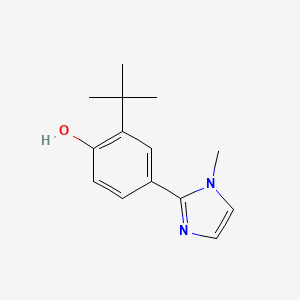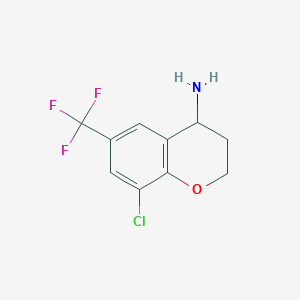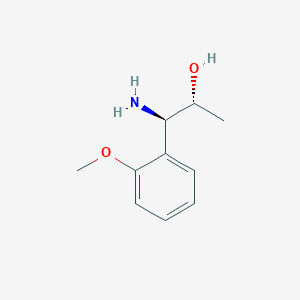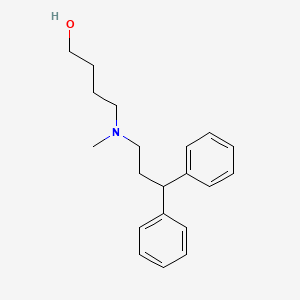![molecular formula C8H15NO B13034413 exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, which are crucial for the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2 are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while substitution reactions can yield a variety of N-substituted amines.
Scientific Research Applications
Chemistry: In chemistry, exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its bicyclic structure can interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create novel products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxabicyclo ring system.
8-Oxabicyclo[3.2.1]octane: This compound is structurally similar but does not have the N-methyl group.
Uniqueness: exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine is unique due to its combination of an oxabicyclo ring system and an N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1S,5R)-N-methyl-8-oxabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C8H15NO/c1-9-6-4-7-2-3-8(5-6)10-7/h6-9H,2-5H2,1H3/t6?,7-,8+ |
InChI Key |
CDGRYHZDKYDJSE-IEESLHIDSA-N |
Isomeric SMILES |
CNC1C[C@H]2CC[C@@H](C1)O2 |
Canonical SMILES |
CNC1CC2CCC(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


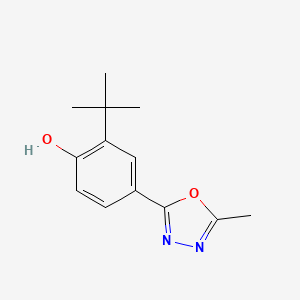
![(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)




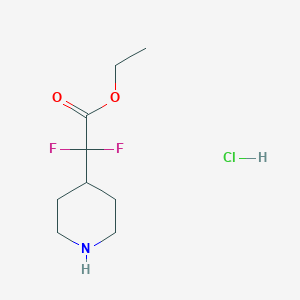

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)

